molecular formula C7H13N B3056226 1-Ethyl-1,2,3,6-tetrahydropyridine CAS No. 6972-40-3

1-Ethyl-1,2,3,6-tetrahydropyridine

Cat. No.: B3056226
CAS No.: 6972-40-3
M. Wt: 111.18 g/mol
InChI Key: RQCAAFRALKAXRR-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and four hydrogen atoms. The presence of the ethyl group at the first position of the ring distinguishes this compound from other tetrahydropyridines.

Chemical Reactions Analysis

1-Ethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields pyridine derivatives, while reduction can produce piperidine derivatives .

Mechanism of Action

The mechanism by which 1-Ethyl-1,2,3,6-tetrahydropyridine exerts its effects is primarily through its interaction with biological targets. It can act as a ligand for various receptors and enzymes, modulating their activity. For example, it has been shown to interact with dopaminergic receptors, influencing neurotransmitter release and uptake . Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

1-Ethyl-1,2,3,6-tetrahydropyridine can be compared with other tetrahydropyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of the ethyl group at the first position of the ring imparts distinct chemical and pharmacological properties compared to other tetrahydropyridine derivatives .

Properties

IUPAC Name

1-ethyl-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-8-6-4-3-5-7-8/h3-4H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCAAFRALKAXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC=CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289572
Record name 1-ethyl-3,6-dihydro-2H-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-40-3
Record name Pyridine,2,3,6-tetrahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ethyl-3,6-dihydro-2H-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
1-Ethyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
1-Ethyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
1-Ethyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
1-Ethyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
1-Ethyl-1,2,3,6-tetrahydropyridine

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